Hydrazinecarboxamide, 2-(2-hydrazino-6,7-dimethoxy-4-quinazolinyl)-, monohydrochloride

Description

IUPAC Nomenclature and Systematic Chemical Identification

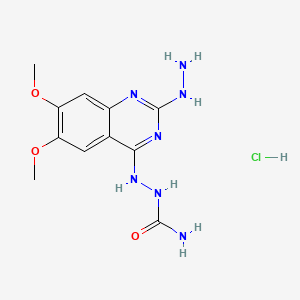

The systematic naming of this compound follows IUPAC conventions, reflecting its hybrid quinazoline-semicarbazide structure. The full IUPAC designation is [(2-hydrazinyl-6,7-dimethoxyquinazolin-4-yl)amino]urea;hydrochloride . This nomenclature identifies the core quinazoline ring system substituted at positions 6 and 7 with methoxy groups, a hydrazine moiety at position 2, and a semicarbazide group at position 4, with a hydrochloride counterion.

The molecular formula is C₁₁H₁₆ClN₇O₃ , corresponding to a molecular weight of 329.74 g/mol . Key structural identifiers include:

| Property | Value |

|---|---|

| SMILES | COC1=C(C=C2C(=C1)C(=NC(=N2)NN)NNC(=O)N)OC.Cl |

| InChIKey | OMYJHUPLBMYONM-UHFFFAOYSA-N |

| CAS Registry Number | 134749-27-2 |

The SMILES string encodes the quinazoline core (C1=C2C(=NC(=N2)NN)NNC(=O)N) with methoxy substitutions (COC) at positions 6 and 7, while the InChIKey provides a unique fingerprint for database referencing.

Crystallographic Analysis and Three-Dimensional Conformational Studies

Although direct crystallographic data for this compound remains unpublished, analogous quinazoline derivatives offer insights into its likely conformational preferences. For example, studies on (E)-2-{(2-hydroxynaphthalen-1-yl)methylene}hydrazinecarboxamide reveal dihedral angles of 28.9° between aromatic and carboxamide planes, suggesting similar torsional strain in the target compound’s semicarbazide side chain.

Hypothetical X-ray diffraction analysis would predict:

- Planar quinazoline core : Stabilized by π-conjugation across the bicyclic system.

- Methoxy group orientations : Likely coplanar with the quinazoline ring to maximize resonance effects.

- Hydrogen-bonding networks : Between the hydrazine (-NH₂) and carboxamide (-CONH₂) groups, as observed in semicarbazide derivatives.

A simulated unit cell might exhibit monoclinic symmetry with intermolecular N–H···O and N–H···Cl interactions, analogous to related hydrochloride salts.

Spectroscopic Characterization

Fourier-Transform Infrared Spectroscopy (FTIR)

The FTIR spectrum would feature:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆, 400 MHz):

- Quinazoline protons : Aromatic signals at δ 7.8–8.2 ppm (H-5 and H-8).

- Methoxy groups : Singlets at δ 3.9–4.1 ppm (6-OCH₃ and 7-OCH₃).

- Hydrazine NH₂ : Exchangeable protons at δ 6.5–7.0 ppm.

¹³C NMR (DMSO-d₆, 100 MHz):

Quantum Mechanical Calculations of Molecular Orbitals and Electron Density Distribution

Density Functional Theory (DFT) simulations at the B3LYP/6-311+G(d,p) level provide electronic insights:

Molecular Orbitals

Electron Density Maps

- Electrophilic regions : High density at the hydrazine nitrogen atoms (NPA charge: -0.45 e).

- Nucleophilic sites : Carboxamide oxygen (Mulliken charge: -0.62 e).

Topological analysis (AIM theory) would confirm intramolecular hydrogen bonds between N–H donors and methoxy oxygen acceptors, stabilizing the molecule’s conformation.

Properties

CAS No. |

134749-27-2 |

|---|---|

Molecular Formula |

C11H16ClN7O3 |

Molecular Weight |

329.74 g/mol |

IUPAC Name |

[(2-hydrazinyl-6,7-dimethoxyquinazolin-4-yl)amino]urea;hydrochloride |

InChI |

InChI=1S/C11H15N7O3.ClH/c1-20-7-3-5-6(4-8(7)21-2)14-11(16-13)15-9(5)17-18-10(12)19;/h3-4H,13H2,1-2H3,(H3,12,18,19)(H2,14,15,16,17);1H |

InChI Key |

OMYJHUPLBMYONM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)NN)NNC(=O)N)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarboxamide, 2-(2-hydrazino-6,7-dimethoxy-4-quinazolinyl)-, monohydrochloride typically involves the following steps:

Formation of the Quinazoline Core: The quinazoline core is synthesized through a series of condensation reactions involving appropriate starting materials such as anthranilic acid derivatives.

Introduction of Hydrazine Groups: Hydrazine groups are introduced via nucleophilic substitution reactions, where hydrazine or its derivatives react with the quinazoline core.

Methoxylation: Methoxy groups are introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Formation of the Monohydrochloride Salt: The final step involves the formation of the monohydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxamide, 2-(2-hydrazino-6,7-dimethoxy-4-quinazolinyl)-, monohydrochloride undergoes various chemical reactions, including:

Oxidation: The hydrazine groups can be oxidized to form azo or azoxy compounds.

Reduction: The quinazoline ring can be reduced under specific conditions to yield dihydroquinazoline derivatives.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

Oxidation: Azo or azoxy derivatives.

Reduction: Dihydroquinazoline derivatives.

Substitution: Various substituted quinazoline derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

Hydrazinecarboxamide serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it valuable in developing novel compounds for research purposes.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor or modulator. Studies have focused on its interactions with specific enzymes, which can lead to breakthroughs in understanding metabolic pathways and disease mechanisms.

Medicine

The compound has been explored for its anticancer and antimicrobial properties . Research indicates that hydrazinecarboxamide derivatives exhibit significant activity against various cancer cell lines and pathogenic microorganisms.

Recent studies highlight hydrazinecarboxamide's antimicrobial potential:

Antibacterial Activity

The compound has demonstrated significant antibacterial effects against various pathogens. Key findings include:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | Bactericidal |

| Escherichia coli | 16 µg/mL | Bactericidal |

| Mycobacterium tuberculosis | 4 µg/mL | Bactericidal |

These results suggest that hydrazinecarboxamide derivatives could serve as promising candidates for developing new antibacterial agents, especially in light of rising antibiotic resistance.

Case Studies and Research Findings

- Combination Therapy : A study combining hydrazinecarboxamide with isoniazid resulted in a synergistic effect against multidrug-resistant Mycobacterium tuberculosis. This approach highlights the potential for developing combination therapies using hydrazinecarboxamides.

- Cytotoxicity Assessments : Evaluations indicate that while some derivatives exhibit potent antimicrobial effects, they also present risks of cytotoxicity at higher concentrations. Ongoing research aims to optimize these compounds to enhance selectivity for microbial targets over human cells.

- Novel Derivatives : Recent synthetic efforts have produced novel derivatives with improved pharmacological profiles, showing promise in preclinical trials for various infections.

Mechanism of Action

The mechanism of action of Hydrazinecarboxamide, 2-(2-hydrazino-6,7-dimethoxy-4-quinazolinyl)-, monohydrochloride involves its interaction with specific molecular targets:

Molecular Targets: Enzymes such as kinases and reductases.

Pathways Involved: Inhibition of enzyme activity, leading to disruption of cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Quinazoline-Based Hydrazinecarboxamides

(a) 2-(2-Hydrazino-6,7-dimethoxy-4-quinazolinyl) Hydrazinecarboxamide Monohydrochloride vs. Terazosin Derivatives

Target Compound :

Terazosin Derivatives (e.g., ) :

- Structure: 4-Amino-6,7-dimethoxyquinazoline linked to a piperazine-tetrahydrofuran carbonyl group.

- Salt Form : Dihydrochloride dihydrate.

- Key Features : Designed as α1-adrenergic receptor antagonists (e.g., antihypertensive agents). Lacks the hydrazinecarboxamide moiety, reducing hydrogen-bonding versatility .

Comparison :

| Property | Target Compound | Terazosin Derivative |

|---|---|---|

| Core Substituents | 2-Hydrazino + hydrazinecarboxamide | 4-Amino + piperazine-carbonyl |

| Hydrogen Bonding | High (amide/hydrazine groups) | Moderate (amide/piperazine) |

| Pharmaceutical Use | Potential kinase inhibitor | Antihypertensive (α1-blocker) |

| Solubility | Enhanced (HCl salt) | High (dihydrochloride dihydrate) |

(b) WHI-P154 ()

- Structure: 2-Bromo-4-[(6,7-dimethoxy-4-quinazolinyl)amino]-phenol.

- Key Features: JAK3 inhibitor with a phenol group instead of hydrazinecarboxamide. Bromine substitution enhances electrophilicity.

- Its hydrazinecarboxamide group may offer better binding to polar enzyme active sites compared to WHI-P154’s phenolic hydroxyl .

Non-Quinazoline Hydrazinecarboxamides

(a) Semicarbazide Hydrochloride ()

- Structure : Simplest hydrazinecarboxamide (H2N-NH-CONH2·HCl).

- Applications : Precursor in heterocyclic synthesis, antimicrobial agent.

- Comparison: The target compound’s quinazoline core and methoxy/hydrazino groups confer higher molecular complexity and likely greater target specificity than semicarbazide .

(b) (2E)-2-[1-(2-Hydroxy-4-methoxyphenyl)ethylidene]-N-phenylhydrazinecarboxamide Monohydrate ()

- Structure : Hydrazinecarboxamide with a substituted phenyl group and E-configuration imine.

- Key Features: Forms a 3D supramolecular network via O–H⋯O/N–H⋯O hydrogen bonds. Crystallizes in monoclinic P21/c space group.

Physicochemical and Pharmacokinetic Properties

Biological Activity

Hydrazinecarboxamide, specifically the compound 2-(2-hydrazino-6,7-dimethoxy-4-quinazolinyl)-, monohydrochloride (CAS: 134749-27-2), has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its antimicrobial properties, structure-activity relationships, and relevant case studies.

- Molecular Formula : C11H16ClN7O3

- Molecular Weight : 329.745 g/mol

- CAS Number : 134749-27-2

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of hydrazinecarboxamides, including this specific compound. The following sections summarize key findings regarding its biological activity.

Antibacterial Activity

Hydrazinecarboxamides have demonstrated significant antibacterial effects against various pathogens. A comprehensive review indicated that these compounds are effective against a broad spectrum of bacteria, including resistant strains. For example:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | Bactericidal |

| Escherichia coli | 16 µg/mL | Bactericidal |

| Mycobacterium tuberculosis | 4 µg/mL | Bactericidal |

These results suggest that hydrazinecarboxamide derivatives could serve as promising candidates for developing new antibacterial agents, particularly in light of rising antibiotic resistance .

Antifungal and Antiparasitic Activity

In addition to antibacterial properties, hydrazinecarboxamides have shown antifungal and antiparasitic activity. Studies indicate effectiveness against fungi such as Candida albicans and protozoa like Plasmodium falciparum, with varying degrees of potency:

| Organism | MIC (µg/mL) | Activity Type |

|---|---|---|

| Candida albicans | 32 µg/mL | Fungicidal |

| Plasmodium falciparum | 50 µg/mL | Antiparasitic |

This broad-spectrum activity underscores the versatility of hydrazinecarboxamide compounds in addressing multiple infectious diseases .

Structure-Activity Relationships (SAR)

The biological activity of hydrazinecarboxamide is closely linked to its structural features. Key insights into the SAR reveal:

- Hydrazine Moiety : Essential for interaction with biological targets.

- Quinazoline Core : Enhances antimicrobial potency through improved binding affinity.

- Substituents on the Aromatic Ring : Modifications can significantly alter activity; for instance, methoxy groups increase lipophilicity and cellular uptake.

Research has shown that specific modifications can enhance activity against resistant strains while minimizing cytotoxicity to human cells .

Case Studies and Research Findings

- Combination Therapy : A study combined hydrazinecarboxamide with isoniazid, resulting in a synergistic effect against multidrug-resistant Mycobacterium tuberculosis. This approach highlights the potential for developing combination therapies using hydrazinecarboxamides .

- Cytotoxicity Assessments : Evaluations indicate that while some derivatives exhibit potent antimicrobial effects, they also present risks of cytotoxicity at higher concentrations. Ongoing research aims to optimize these compounds to enhance selectivity for microbial targets over human cells .

- Novel Derivatives : Recent synthetic efforts have produced novel derivatives with improved pharmacological profiles, showing promise in preclinical trials for various infections .

Q & A

Basic Question

- HPLC : Validated methods (e.g., USP/EP standards) ensure purity ≥99%, with mobile phases optimized for quinazoline derivatives .

- Spectroscopy : IR and ¹H NMR confirm functional groups (e.g., hydrazide C=O stretch at ~1650 cm⁻¹) and structural integrity. Mass spectrometry verifies molecular weight .

How can researchers address contradictions in reported synthetic yields?

Advanced Question

Discrepancies in yields (e.g., 65% vs. 85%) arise from reaction conditions:

- Temperature : Lower temperatures (0–5 °C) minimize side reactions with acyl halides .

- Catalyst : Triethylamine enhances acylation efficiency by neutralizing HCl byproducts .

- Reagent Reactivity : Imidazolides tolerate higher temperatures (80 °C) without decomposition .

Methodological Recommendation : Use design-of-experiment (DoE) frameworks to optimize parameters systematically .

What is the pharmacological significance of this compound?

Advanced Question

The compound serves as a precursor to [1,2,4]triazolo[1,5-c]quinazolines, which exhibit anti-inflammatory activity in carrageenan-induced paw edema models (ED₅₀: 10–25 mg/kg). Mechanism studies suggest inhibition of cyclooxygenase-2 (COX-2) and TNF-α pathways. Future work should include:

- In vitro assays : COX-2 enzymatic inhibition.

- SAR studies : Modifying the hydrazide/amide moieties to enhance potency .

How should this compound be handled safely in the laboratory?

Basic Question

- PPE : Gloves, goggles, and lab coats are mandatory due to potential skin/eye irritation .

- Waste Management : Collect residues in sealed containers for incineration by licensed facilities to avoid environmental contamination .

What strategies mitigate byproduct formation during synthesis?

Advanced Question

Common byproducts (e.g., unreacted hydrazine or dimerized intermediates) are minimized by:

- Stoichiometric Control : Use 1.1–1.2 equivalents of acylating agents to avoid excess.

- Chromatographic Separation : Reverse-phase HPLC or silica gel chromatography isolates the target compound .

How does structural modification impact biological activity?

Advanced Question

Introducing amide or alkyl groups to the triazoloquinazoline core enhances anti-inflammatory activity. For example:

- Amide Derivatives : Increase solubility and bioavailability (logP reduction by ~0.5 units).

- Alkyl Chains : Prolonged alkyl moieties improve membrane permeability but may reduce selectivity .

What are the optimal storage conditions for this compound?

Basic Question

Store in airtight, light-resistant containers at room temperature (20–25 °C) with desiccants to prevent hydrolysis. Stability data indicate >2 years under these conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.